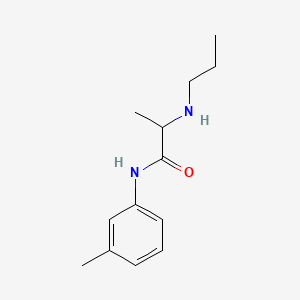
1-etil-5-metil-1H-pirazol-3-carbonil cloruro
Descripción general
Descripción
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Aplicaciones Científicas De Investigación
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Pyrazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the synthesis of materials with specific electronic and optical properties.
Métodos De Preparación
The synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride to replace the hydroxyl group with a chlorine atom, forming the carbonyl chloride derivative .
The use of thionyl chloride is common in the production of acyl chlorides due to its efficiency and relatively straightforward reaction conditions .
Análisis De Reacciones Químicas
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is primarily related to its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions, which can then exhibit different biological and chemical properties .
Comparación Con Compuestos Similares
Similar compounds to 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride include other pyrazole derivatives such as:
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a carbonyl chloride group.
3-Methyl-1-ethyl-1H-pyrazole-5-carboxylate: This ester derivative is used in various organic synthesis applications.
The uniqueness of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride lies in its reactivity as an acyl chloride, which allows for the formation of a wide range of derivatives through substitution reactions .
Propiedades
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFDQLCVMGDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)




![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)







